5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
This compound belongs to the class of 5-arylidene-1,3-dimethylpyrimidine-2,4,6-triones, characterized by a pyrimidine-2,4,6-trione core substituted with a methylidene group at position 3. The unique structural features include a fused pyrido[1,2-a]pyrimidin-4-one moiety and a 4-benzylpiperazine substituent. Such modifications are designed to enhance biological activity by improving receptor binding and pharmacokinetic properties. Similar derivatives have demonstrated antiproliferative, antimicrobial, and anti-inflammatory activities, with structural variations influencing potency and selectivity .
Properties
Molecular Formula |
C26H26N6O4 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H26N6O4/c1-28-23(33)20(24(34)29(2)26(28)36)16-19-22(27-21-10-6-7-11-32(21)25(19)35)31-14-12-30(13-15-31)17-18-8-4-3-5-9-18/h3-11,16H,12-15,17H2,1-2H3 |
InChI Key |
XYMCRXFLELCDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Cyclization Strategies
The pyrido[1,2-a]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions between aminopyridine derivatives and carbonyl-containing substrates. A prevalent approach involves reacting 2-aminopyridine with α,β-unsaturated ketones or esters under basic conditions. For instance, Cho et al. demonstrated that β-bromo-α,β-unsaturated aldehydes undergo cyclocondensation with 2-aminobenzimidazole to form fused pyrimidine systems. Adapting this methodology, 2-aminopyridine derivatives could react with ethyl acrylate or analogous electrophiles to yield the pyrido[1,2-a]pyrimidin-4-one core.
Key considerations include:
-
Regioselectivity : The position of substituents on the pyrimidinone ring is influenced by the electronic nature of the starting materials. Electron-withdrawing groups on the α,β-unsaturated carbonyl compound direct cyclization to the desired position.
-
Catalysis : Basic conditions (e.g., K₂CO₃ in DMF) or acid catalysis (e.g., AcOH) are employed to promote cyclization. Microwave irradiation has been shown to enhance reaction efficiency, reducing time from hours to minutes.
Knoevenagel Condensation with 1,3-Dimethylbarbituric Acid
Formation of the Methylidene Bridge
The methylidene linkage between the pyrido[1,2-a]pyrimidinone and barbiturate moieties is established via Knoevenagel condensation. This involves reacting 3-formyl-pyrido[1,2-a]pyrimidin-4-one with 1,3-dimethylbarbituric acid in the presence of a base (e.g., piperidine or ammonium acetate). The reaction proceeds via deprotonation of the barbiturate’s active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Critical Factors :
Steric and Electronic Considerations
The 1,3-dimethyl groups on the barbiturate impose steric hindrance, necessitating prolonged reaction times (12–24 h) for complete conversion. Electron-deficient aldehydes (e.g., those with nitro or carbonyl substituents) exhibit enhanced reactivity, but the target compound’s aldehyde is electron-neutral, requiring careful optimization.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane or dichloromethane/methanol gradients. High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomers, a common byproduct in Knoevenagel reactions.
Spectroscopic Validation
-
¹H NMR : Key signals include the methylidene proton (δ 8.2–8.5 ppm, singlet) and the barbiturate NH protons (absent due to methylation).
-
MS (ESI+) : Molecular ion peaks confirm the target mass (C₂₉H₂₈N₆O₅, exact mass 564.21 g/mol).
Synthetic Route Optimization
Yield Enhancement Strategies
Chemical Reactions Analysis
Types of Reactions
The compound 5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
The compound 5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved would require detailed biochemical studies and molecular docking analyses.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : The 4-benzylpiperazine group in the target compound may enhance receptor targeting compared to simpler arylidene derivatives (e.g., antimicrobial or antiproliferative activity in ).
Functional Analogues with Pyrimidine-Based Bioactivity
Antiproliferative Agents :
- 5-(Benzylidene)-1,3-dimethylpyrimidine-2,4,6-triones : Exhibit IC₅₀ values of 2–10 μM against ovarian (A2780) and breast (MCF-7) cancer cells. The target compound’s pyrido ring may enhance cellular uptake or stability .
- Furo[3,4-d]pyrimidines: EGFR tyrosine kinase inhibitors (e.g., Hossam et al.’s anilino-furopyrimidines) show activity at nanomolar ranges. The target compound’s fused pyrido-pyrimidine system may mimic this mechanism .
Anti-Inflammatory Agents :
Antiviral and Receptor-Targeted Agents :
- Pyrimidine-catechol-diether derivatives (XIII–XVI): Anti-HIV activity via non-nucleoside reverse transcriptase inhibition (NNRTI). The target compound’s piperazine group may enable similar receptor modulation .
- Trisubstituted pyrimidine amides (CCR4 antagonists) : High potency (IC₅₀ ~0.07 μM) via chemotaxis inhibition. The target compound’s benzylpiperazine group may interact with analogous GPCR pathways .
Structure-Activity Relationship (SAR) Insights
- Substituent Flexibility: Piperazine and morpholino groups (e.g., in ) enhance solubility and receptor binding. The 4-benzylpiperazine in the target compound may improve blood-brain barrier penetration.
- Methylidene Linker : The conjugated system in 5-arylidene derivatives stabilizes interactions with hydrophobic pockets in enzymes or DNA .
Biological Activity
The compound 5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with notable potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 519.68 g/mol. It features a combination of pyrido[1,2-a]pyrimidine and pyrimidine trione structures that contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It has been studied for its potential as a receptor agonist or antagonist, particularly in neurological and metabolic contexts.
Further biochemical studies are necessary to elucidate the specific pathways and molecular interactions involved.
Anticancer Properties
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neurological Effects
Research has also highlighted potential applications in treating neurological disorders. The compound may influence neurotransmitter systems through its interaction with specific receptors:
- GPR119 Agonism : Related compounds have demonstrated agonistic activity towards GPR119 receptors, which could enhance insulin secretion and improve glucose tolerance . This suggests a possible therapeutic role in managing type 2 diabetes.
Research Findings and Case Studies
Comparison with Similar Compounds
The uniqueness of this compound can be compared to other similar compounds based on their biological activities.
| Compound | Biological Activity |
|---|---|
| 2-(4-benzylpiperazin-1-yl)pyridine | Moderate receptor binding activity; limited anticancer effects. |
| 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives | Anticancer properties but less effective than the target compound. |
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling of pyrido[1,2-a]pyrimidinone and piperazine derivatives : Requires refluxing in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine .
- Formation of the methylidene bridge : Achieved via Knoevenagel condensation under acidic or basic conditions, often using acetic acid or piperidine as catalysts .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product . Critical Parameters : Temperature control (±2°C) and inert atmospheres (N₂/Ar) are essential to prevent side reactions .
Q. Which analytical methods are most reliable for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) and detection of stereoisomers . Common Pitfalls : Overlapping NMR signals due to aromatic protons; use 2D NMR (COSY, HSQC) to resolve ambiguities .
Q. What are the primary biological targets hypothesized for this compound?
Preliminary studies suggest interactions with:
- Kinases : Potential inhibition due to structural similarity to ATP-binding pocket inhibitors .
- GPCRs : The benzylpiperazine moiety may target serotonin or dopamine receptors . Methodology : Surface plasmon resonance (SPR) or fluorescence polarization assays are recommended for initial target screening .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproduct formation?
Strategies :
- Design of Experiments (DoE) : Screen parameters (solvent, catalyst, temperature) systematically .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability . Case Study : Replacing DMF with dimethylacetamide (DMAc) increased yield by 15% while reducing decomposition .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- X-ray Crystallography : Resolve Z/E isomerism of the methylidene group .
- Computational Modeling : Compare DFT-optimized structures with experimental data . Example : A 2024 study resolved conflicting NMR signals by correlating computational chemical shifts (B3LYP/6-31G*) with experimental data .
Q. What approaches are effective for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents on the pyrimidine or piperazine rings (see Table 1) .
- Biological Assays : Test analogs against kinase panels or cancer cell lines (e.g., MTT assay) .
Table 1: Structural Analogs and Key Modifications
| Analog Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Methylpiperazine | Enhanced kinase inhibition (IC₅₀ = 0.8 µM) | |
| Benzodioxole | Improved metabolic stability (t₁/₂ = 4.2 h) |
Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?
- Rodent Models : Assess oral bioavailability and CNS penetration via tail-vein injection or oral gavage .
- ADME Profiling : Use LC-MS/MS for plasma concentration analysis and metabolite identification . Key Finding : A 2025 study reported hepatic first-pass metabolism as a major barrier (bioavailability <20%) .
Q. How can computational modeling predict binding modes and selectivity?
- Molecular Docking (AutoDock/Vina) : Simulate interactions with kinase ATP-binding pockets .
- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations (e.g., RMSD <2 Å) . Validation : Cross-check docking scores with experimental IC₅₀ values .
Data Management & Reproducibility
Q. What protocols ensure reproducibility in multi-step syntheses?
Q. How should conflicting bioactivity data across labs be addressed?
- Inter-lab Validation : Collaborate to standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
